3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione
Description
Properties
CAS No. |
62550-93-0 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c18-13-10-15(4-2-1-3-5-15)11-14(19)17(13)12-16-6-8-20-9-7-16/h1-12H2 |
InChI Key |
WOTIEWHZPHZNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Spirocyclic Core Formation
The 3-azaspiro[5.5]undecane-2,4-dione core is typically synthesized via cyclocondensation reactions. A common strategy involves reacting cyclohexane-1,1-diacetic acid derivatives with ammonia or primary amines under acidic conditions. For example, cyclohexane-1,1-diacetic acid can undergo dehydration in the presence of urea or ammonium acetate to form the imide ring, yielding the spirocyclic diketone structure .
Key Reaction Conditions:
-
Reactants: Cyclohexane-1,1-diacetic acid, urea, or ammonium acetate.
-
Catalyst: Concentrated hydrochloric acid or acetic acid.
-
Temperature: Reflux at 120–140°C for 6–12 hours.
This method establishes the foundational spiro[5.5]undecane scaffold, which is critical for subsequent functionalization.
Mannich Reaction for Direct Functionalization
The Mannich reaction offers a one-pot method to introduce the morpholinylmethyl group during spirocycle formation. This approach involves condensing cyclohexane-1,1-diacetic acid with morpholine and formaldehyde under basic conditions.
Typical Protocol:
-
Reactants: Cyclohexane-1,1-diacetic acid, morpholine, formaldehyde (37% aqueous solution).
-
Catalyst: Sodium hydroxide or triethylamine.
-
Conditions: Reflux in ethanol for 12–24 hours.
Advantages:
-
Avoids isolation of intermediates.
-
Reduces purification steps.
Limitations:
-
Competitive side reactions may reduce yield.
Coupling Reactions Using Ester Intermediates
Ester derivatives of the spiro core serve as versatile intermediates. For instance, methyl esters at the 8-position (as seen in 3-(tert-butyl) 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate ) can undergo hydrolysis to carboxylic acids, followed by coupling with morpholine.
Stepwise Process:
-
Hydrolysis: Treat the ester with aqueous NaOH or LiOH in THF/water.
-
Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride.
-
Amide Coupling: React with morpholine in the presence of a base (e.g., Et3N).
Yield Data:
Patent-Based Approaches for Scalable Synthesis
A patented route (US20150126464A1) highlights the use of transition metal-catalyzed cyclization to form the spiro framework. For example, palladium-catalyzed intramolecular Heck reactions can generate the bicyclic structure, followed by morpholine incorporation via reductive amination .
Key Steps:
-
Heck Cyclization: A diene precursor undergoes cyclization with Pd(OAc)₂ and a phosphine ligand.
-
Reductive Amination: The resulting amine intermediate reacts with morpholine and sodium cyanoborohydride.
Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
-
Solvent: DMF or toluene.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Simple, cost-effective | Requires harsh acidic conditions | 60–75% | High |
| Alkylation | High functional group tolerance | Multi-step, bromination inefficiency | 50–85% | Moderate |
| Mannich Reaction | One-pot synthesis | Side reactions reduce yield | 55–70% | Low |
| Ester Coupling | Versatile intermediate use | Lengthy purification steps | 60–75% | Moderate |
| Patent Route | Scalable, novel catalysts | Low cyclization yield | 40–80% | High |
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Conformational Analysis
- 3-Azaspiro[5.5]undecane-2,4-dione derivatives : The cyclohexane ring adopts a chair conformation, while the piperidine ring exhibits an envelope conformation. The spiro carbon restricts flexibility, stabilizing the bicyclic system .
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives : The 1,3-dioxane ring often adopts a distorted boat conformation, with the cyclohexane ring in a chair. Substituents like chlorophenyl or furyl groups influence dihedral angles (e.g., 13.75° in 3-(2-furylmethylene) derivative) .
Hydrogen Bonding and Crystal Packing
- 3-[(Morpholin-4-yl)methyl] derivative : The morpholine group facilitates N–H···O and C–H···O interactions, likely forming dimers or chains in the solid state (analogous to 3-hydroxy and 3-chlorobutyl derivatives) .
- HMD : Exhibits intramolecular N–H···O and intermolecular C–H···π interactions, forming a 3D network .
- 3-(2,4-Dichlorobenzylidene) derivative : Stabilized by weak C–H···O interactions and π-stacking, leading to dense molecular packing .
Biological Activity
3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione, also known as 9-methyl-3-(4-morpholinyl)-3-azaspiro(5.5)undecane-2,4-dione, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 85179-87-9 |
| Molecular Formula | C15H24N2O3 |
| Molecular Weight | 280.36 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 412 °C |
| Flash Point | 203 °C |
| LogP | 1.4549 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the context of pharmacological applications. Its structure suggests potential interactions with various biological targets.
The compound's activity is largely attributed to its ability to modulate specific receptor pathways. Studies have shown that it may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing metabolic pathways and cellular signaling.
Case Studies
-
FFA1 (GPR40) Agonism
A study explored the agonistic effects of compounds similar to this compound on the free fatty acid receptor 1 (FFA1). It was found that modifications to the spirocyclic structure enhanced potency, with some derivatives exhibiting EC50 values in the nanomolar range, indicating strong receptor activation . -
Toxicological Profile
Toxicity assessments revealed that the compound is harmful if swallowed and can cause skin irritation . This highlights the need for careful handling and further investigation into its safety profile.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cellular processes such as apoptosis and cell proliferation. For instance, a study indicated that it could induce apoptosis in certain cancer cell lines through a dose-dependent mechanism.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Q & A
How is the crystal structure of 3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione determined, and what are the key conformational features?
Answer:
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXS97 for structure solution and CRYSTALS or SHELXL for refinement . Key conformational features include:
- Ring conformations : The cyclohexane ring adopts a chair conformation, while the morpholine ring may exhibit a twist-boat or envelope conformation depending on substituent effects.
- Intermolecular interactions : Hydrogen bonding (e.g., N–H···O) often stabilizes the lattice, forming R₂²(8) dimeric motifs .
- Puckering parameters : Cremer & Pople analysis (Q, θ, φ) quantifies deviations from planarity in spiro rings, critical for understanding steric strain .
What synthetic strategies are effective for introducing substituents at the morpholinylmethyl position of the spiro core?
Answer:
Substituent introduction relies on coupling reactions or condensation:
- EDC•HCl-mediated coupling : Used to attach carboxylic acid derivatives (e.g., hexanoic acid) to the spiro scaffold, forming derivatives like 3-(1-hydroxyhexylidene) analogs .
- Aldol condensation : Substituents like arylidenes (e.g., 4-bromobenzylidene) are introduced via reactions with aldehydes under acidic conditions, as demonstrated in related 1,5-dioxaspiro derivatives .
- Solvent optimization : Ethanol or acetonitrile is preferred for crystallization, ensuring high yields and purity .
How do substituents at the 3-position influence molecular packing and intermolecular interactions in spiro compounds?
Answer:
Substituent effects are analyzed through SC-XRD and Hirshfeld surface analysis:
- Electron-withdrawing groups (e.g., nitro, bromo): Enhance π-π stacking and C–H···O hydrogen bonding, leading to denser packing .
- Bulkier groups (e.g., 4-chlorophenyl): Introduce steric hindrance, distorting ring conformations and reducing symmetry (e.g., orthorhombic vs. monoclinic systems) .
- Hydrogen-bond donors : Morpholinylmethyl groups facilitate N–H···O interactions, stabilizing supramolecular architectures .
How can contradictions between spectroscopic data and crystallographic results for spiro compounds be resolved?
Answer:
Discrepancies arise from dynamic vs. static conformations:
- Dynamic NMR : Detects ring-flipping in solution, which may differ from solid-state SC-XRD data .
- Theoretical calculations : DFT or MD simulations predict equilibrium conformations, reconciling experimental IR/UV-Vis spectra with crystallographic observations .
- Temperature-dependent studies : Variable-temperature XRD identifies phase transitions or conformational flexibility .
What methodological considerations are critical for designing bioactive analogs of this spiro compound?
Answer:
Key strategies include:
- Pharmacophore hybridization : Incorporate triazolo-thiadiazole or α-fluoroaryl acetic acid moieties to enhance binding to targets like TNF-α .
- Bioisosteric replacement : Substitute morpholinyl with piperazinyl or thiomorpholine groups to modulate lipophilicity and bioavailability .
- In silico screening : Molecular docking with targets (e.g., cyclooxygenase) prioritizes analogs for synthesis .
What challenges arise in refining crystal structures of morpholinylmethyl-substituted spiro compounds, and how are they addressed?
Answer:
Common challenges and solutions:
- Disorder in morpholine rings : Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion .
- Twinned crystals : Use TWINABS for data integration or switch to a higher-symmetry space group .
- Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources for low-symmetry crystals .
How do solvent and temperature conditions affect the synthesis and crystallization of spiro derivatives?
Answer:
- Solvent polarity : Acetonitrile or ethanol promotes high-yield cyclization by stabilizing transition states .
- Temperature control : Heating at 433–443 K accelerates acetylation steps, while slow cooling (1°C/min) ensures single-crystal growth .
- pH adjustment : Ammonia (pH 9) precipitates intermediates, minimizing side reactions during workup .
What advanced techniques validate the stereochemical purity of spiro compounds post-synthesis?
Answer:
- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- VCD spectroscopy : Correlates experimental vibrational circular dichroism with DFT-calculated spectra to confirm absolute configuration .
- Anomalous dispersion : SC-XRD with Cu-Kα radiation distinguishes R/S configurations via Bijvoet differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
